Trisodium phosphonoformate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H6Na3O15P3 |
|---|---|
Molecular Weight |
443.96 g/mol |
IUPAC Name |
trisodium;phosphonoformate |
InChI |
InChI=1S/3CH3O5P.3Na/c3*2-1(3)7(4,5)6;;;/h3*(H,2,3)(H2,4,5,6);;;/q;;;3*+1/p-3 |
InChI Key |
YFNGWGVTFYSJHE-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])P(=O)(O)O.C(=O)([O-])P(=O)(O)O.C(=O)([O-])P(=O)(O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C(=O)([O-])P(=O)(O)O.C(=O)([O-])P(=O)(O)O.C(=O)([O-])P(=O)(O)O.[Na+].[Na+].[Na+] |
Synonyms |
Foscarnet Foscarnet Barium (2:3) Salt Foscarnet Calcium (2:3) Salt Foscarnet Disodium Salt Foscarnet Magnesium (2:3) Salt Foscarnet Manganese (2+) (2:3) Salt Foscarnet Sodium Foscarnet Sodium Hexahydrate Foscarnet Trilithium Salt Foscarnet Tripotassium Salt Foscarnet Trisodium Salt Foscavir Phosphonoformate Phosphonoformic Acid Trisodium Phosphonoformate |
Origin of Product |
United States |
Ii. Molecular Mechanisms of Antiviral Action
Inhibition of Viral DNA Polymerases
Trisodium (B8492382) phosphonoformate demonstrates selective inhibition of viral DNA polymerases, particularly those of the Herpesviridae family. nih.govfengchengroup.com This selectivity is crucial, as the concentration required to inhibit host cell DNA polymerases is significantly higher, approximately 100-fold greater than that needed for viral enzymes. bvsalud.org
The compound is a potent inhibitor of the DNA polymerases of several human herpesviruses. nih.govaap.org This includes herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), cytomegalovirus (CMV), and varicella-zoster virus (VZV). bvsalud.orgaap.org Its efficacy against these viruses stems from its ability to selectively target their respective DNA polymerizing enzymes. bvsalud.orgnih.gov Research has shown varying inhibitory concentrations (IC50) for different herpesvirus DNA polymerases, with values ranging from 0.3 µM for CMV to 3.5 µM for HSV-1. aap.org
The primary mechanism of action involves the reversible, non-competitive inhibition of the pyrophosphate binding site on the viral DNA polymerase. stanford.edubvsalud.orgdrugbank.comdrugs.com As a structural analog of pyrophosphate, trisodium phosphonoformate binds to this site, effectively blocking the normal enzymatic process. wikipedia.orgpatsnap.cominvivochem.com This binding prevents the polymerase from carrying out its function in viral DNA replication. patsnap.com
By occupying the pyrophosphate binding site, this compound prevents the cleavage of pyrophosphate from deoxynucleotide triphosphates (dNTPs). patsnap.combvsalud.orgpstatic.net This cleavage is an essential step in the incorporation of new nucleotides into the growing viral DNA chain. patsnap.combvsalud.org The inhibition of this process halts DNA chain elongation, thereby preventing the replication of the virus. stanford.edupatsnap.combvsalud.org
A key feature that distinguishes this compound from many other antiviral agents, such as nucleoside analogues like acyclovir (B1169) and ganciclovir (B1264), is that it does not require intracellular phosphorylation to become active. wikipedia.orgpatsnap.comdrugbank.comdrugs.com Nucleoside analogues must be converted to their triphosphate forms by both viral and cellular kinases to exert their inhibitory effects. bvsalud.orgpstatic.net this compound, however, is active in its original form, allowing it to be effective against viral strains that have developed resistance to nucleoside analogues through mutations in viral kinases like thymidine (B127349) kinase. wikipedia.orgpatsnap.comdrugbank.com
Impact on Deoxynucleotide Triphosphate Cleavage and DNA Chain Elongation
Inhibition of Viral Reverse Transcriptases
In addition to its activity against herpesviruses, this compound also demonstrates inhibitory effects against viral reverse transcriptases. nih.govdrugfuture.com
This compound is a non-competitive inhibitor of the reverse transcriptase of the human immunodeficiency virus (HIV). stanford.edupstatic.net Similar to its action on DNA polymerases, it targets the pyrophosphate binding site of the HIV reverse transcriptase. pstatic.netnih.gov This leads to the inhibition of viral DNA synthesis from the RNA template, a critical step in the HIV replication cycle. acpjournals.org The IC50 for HIV reverse transcriptase is reported to be in the range of 0.1 to 0.5 µM. aap.org
Inhibitory Concentrations (IC50) of this compound Against Viral Enzymes
| Virus/Enzyme | IC50 (µM) |
|---|---|
| Human Cytomegalovirus (CMV) DNA Polymerase | 0.3 |
| Herpes Simplex Virus-1 (HSV-1) DNA Polymerase | 0.4 - 3.5 |
| HIV Reverse Transcriptase | 0.1 - 0.5 |
| Influenza A Victoria | 29 |
| Influenza B HK | 61 |
| Avian Myeloblastosis Virus | 5 - 8 |
Data sourced from multiple studies and may represent a range of findings. aap.orgmedchemexpress.commedchemexpress.com
Activity Against Hepadnavirus Polymerases (e.g., HBV, DHBV)
This compound has demonstrated inhibitory activity against the DNA polymerase of hepadnaviruses, including the Hepatitis B virus (HBV) and the woodchuck hepatitis virus (WHV). clinicalpub.comstanford.eduscispace.com Studies have shown that it can inhibit the HBV-associated DNA polymerase. nih.gov For instance, the DNA polymerase activity of Dane particles, which are associated with HBV, is significantly inhibited by this compound. nih.gov Research indicates that the compound acts as a non-competitive inhibitor with respect to the natural dGTP substrate for both HBV and WHV polymerases. nih.govnih.gov The 50% inhibitory concentration (IC50) for HBV DNA polymerase has been reported to be in the range of 10 to 100 mcM. aap.org Furthermore, it has been observed that this compound can arrest and synchronize HBV DNA replication, primarily at the full-length minus-strand DNA stage. plos.org The inhibition of the Dane particle-associated DNA polymerase by this compound is not affected by changes in magnesium concentration. nih.gov
| Hepadnavirus Polymerase Inhibition by this compound | |
| Target Virus | Enzyme |
| Hepatitis B virus (HBV) | DNA Polymerase |
| Woodchuck hepatitis virus (WHV) | DNA Polymerase |
| Duck hepatitis B virus (DHBV) | DNA Polymerase |
Inhibition of Avian Myeloblastosis Virus (AMV) Reverse Transcriptase
This compound is a potent inhibitor of the reverse transcriptase of the Avian Myeloblastosis Virus (AMV). nih.govscispace.com It inhibits both the RNA-dependent and DNA-dependent DNA polymerase activities of the AMV reverse transcriptase. microbiologyresearch.orgnih.gov The inhibition is non-competitive with respect to the substrate and the template. microbiologyresearch.org The apparent inhibition constants (Ki) have been determined to be 16 µM with respect to the substrate and 9 µM with respect to the template. microbiologyresearch.org The 50% inhibitory concentration (IC50) for AMV reverse transcriptase is approximately 5-8 µM. medchemexpress.com The inhibitory action is immediate, arresting DNA synthesis as soon as it is introduced into the system. microbiologyresearch.orgnih.gov
| AMV Reverse Transcriptase Inhibition by this compound | |
| Enzyme | Type of Inhibition |
| AMV Reverse Transcriptase | Non-competitive |
Inhibition of Viral RNA Polymerases (e.g., Influenza A RNA Polymerase)
This compound has been shown to inhibit the replication of influenza A virus by targeting its RNA polymerase. nih.gov This inhibition of viral RNA synthesis has been observed in infected cells, as well as with enzymes from isolated virions or viral cores. nih.gov The compound inhibits viral RNA polymerases through a non-competitive mechanism with dNTPs. selleckchem.com The IC50 values for Influenza A Victoria and Influenza B HK have been reported as 29 µM and 61 µM, respectively. medchemexpress.com It is important to note that while it inhibits the viral RNA polymerase activity, it does not affect the endonucleolytic cleavage activity of the influenza virus. researchgate.net
| Influenza Virus RNA Polymerase Inhibition by this compound | |
| Virus Strain | IC50 |
| Influenza A Victoria | 29 µM medchemexpress.com |
| Influenza B HK | 61 µM medchemexpress.com |
Non-Competitive Inhibition Kinetics with Respect to Viral Polymerase Substrates
A consistent finding across various studies is that this compound acts as a non-competitive inhibitor with respect to the substrates of viral polymerases. slideshare.netstanford.eduselleckchem.comresearchgate.net This means that the inhibitor does not compete with the natural deoxynucleoside triphosphate (dNTP) substrates for binding to the active site of the enzyme. aap.orgwikipedia.org Instead, it binds to a distinct site on the polymerase, the pyrophosphate-binding site. slideshare.netstanford.eduresearchgate.net This binding occurs equally well whether the substrate is already bound to the enzyme or not. wikipedia.org
The non-competitive mechanism is evident in its action against hepadnavirus DNA polymerases, where it does not compete with dGTP. nih.govnih.gov Similarly, with AMV reverse transcriptase, the inhibition is non-competitive with both the substrate and the template. microbiologyresearch.org For influenza virus RNA polymerase, the inhibition is also non-competitive with dNTPs. selleckchem.com This mode of action prevents the elongation of the growing DNA or RNA chain by blocking the release of pyrophosphate. slideshare.netresearchgate.net The inhibition is reversible, and upon removal of the compound, viral replication can resume. stanford.edunih.gov
Iii. Antiviral Spectrum and Efficacy in Preclinical Models
In Vitro Antiviral Efficacy against RNA Viruses (e.g., Influenza A and B)
Trisodium (B8492382) phosphonoformate has demonstrated inhibitory activity against certain RNA viruses, including influenza A and B viruses. medchemexpress.commedchemexpress.com Its mechanism of action in these viruses involves the inhibition of the viral RNA polymerase, interfering with mRNA synthesis. dntb.gov.ua In vitro studies have established the concentration-dependent efficacy of the compound against different influenza strains. medchemexpress.commedchemexpress.com
| Virus Strain | IC50 (µM) |
|---|---|
| Influenza A Victoria | 29 |
| Influenza B HK | 61 |
Data from in vitro inhibition assays. medchemexpress.commedchemexpress.com
Efficacy in Animal Models of Viral Infection (Excluding Clinical Outcomes)
Murine Models of Cutaneous Herpes Simplex Virus Type 1 Infection
The efficacy of topical formulations of trisodium phosphonoformate has been evaluated in murine models of cutaneous Herpes Simplex Virus Type 1 (HSV-1) infection. nih.govresearchgate.net In these models, topical application of a formulation containing this compound was shown to prevent the development of the zosteriform rash in mice when treatment was initiated 24 hours after infection. nih.gov
When compared to other antiviral treatments in the same model, the this compound formulation demonstrated a discernible, though sometimes more modest, antiviral effect. nih.govresearchgate.net For instance, while it prevented the rash, it was found to be less effective at reducing virus titers in skin samples to below detectable levels when compared directly with certain acyclovir (B1169) formulations. nih.gov The in vitro susceptibility of the HSV-1 strain used in these murine models was also determined, showing it was approximately 100-fold less susceptible to this compound than to acyclovir based on effective dose concentrations. nih.gov
| Parameter | This compound (µg/ml) | Acyclovir (µg/ml) |
|---|---|---|
| 50% Effective Dose (ED50) | 21.96 | 0.21 |
| 90% Effective Dose (ED90) | 41.55 | 0.38 |
| 99% Effective Dose (ED99) | 45.95 | 0.42 |
In vitro effective doses against HSV-1 strain F in Vero cells. nih.gov
Guinea Pig Models of Cutaneous Herpesvirus Infection
This compound has been evaluated in guinea pig models for its therapeutic efficacy against cutaneous infections caused by herpes simplex virus type 1 (HSV-1). Studies have consistently demonstrated the antiviral activity of topically applied this compound.
When administered topically as a cream, this compound has shown significant therapeutic benefits. nih.govnih.gov Its activity against established cutaneous herpesvirus infections in guinea pigs is comparable to that of phosphonoacetic acid, but notably, this compound does not cause the local skin irritation associated with the latter. nih.govnih.gov The therapeutic effect is evident even when the initiation of treatment is delayed for up to 48 hours after viral inoculation, by which time skin lesions are already well-developed. nih.gov The efficacy of the treatment is dependent on both the concentration of the compound and the duration of its application. nih.gov
In comparative studies, the effectiveness of this compound has been benchmarked against other antiviral agents. One study found that a 3% foscarnet (B613817) (the common name for phosphonoformate) cream effectively reduced both the cumulative vesicle score and the healing time for infections caused by two different HSV-1 strains. nih.govoup.com The application of foscarnet in a cream formulation led to a dose-dependent decrease in skin virus titers and lesion scores at concentrations from 0.05% to 3%. nih.govoup.com Furthermore, when compared directly with acyclovir formulations, the relative order of efficacy in the dorsal cutaneous guinea pig model was determined to be foscarnet cream greater than acyclovir cream, which was in turn greater than acyclovir ointment. asm.orgasm.org Another study utilizing an ointment with a penetration mediator found that 0.5% this compound completely inhibited the development of cutaneous herpes lesions when treatment was initiated shortly after virus inoculation. wiley.com
While topical application is the most effective route, systemic administration has also been explored. This compound shows significant activity against established infections when given intraperitoneally, although it is less effective via this route compared to direct topical application. nih.gov
Table 1: Efficacy of this compound in Guinea Pig Models of Cutaneous HSV-1 Infection
| Model/Parameter | Formulation | Key Findings | Citations |
|---|---|---|---|
| Cutaneous HSV-1 Infection | Topical Application | Displayed activity similar to phosphonoacetic acid without skin irritation; effective even when treatment is delayed. | nih.govnih.gov |
| Cutaneous HSV-1 Infection | 3% Foscarnet Cream | Reduced cumulative vesicle score and healing time; showed dose-dependent reduction in skin virus titers and vesicle scores (0.05% to 3%). | nih.govoup.com |
| Comparative Study | Foscarnet Cream vs. Acyclovir | Demonstrated superior efficacy compared to both acyclovir cream and acyclovir ointment. | asm.orgasm.org |
| Cutaneous HSV-1 Infection | 0.5% TPF Ointment | Completely inhibited the development of cutaneous lesions when applied 15 minutes post-inoculation. | wiley.com |
| Systemic Administration | Intraperitoneal Injection | Exhibited significant antiviral activity, though less effective than topical application. | nih.gov |
Studies in Avian Models (e.g., Pigeon Herpesvirus)
The efficacy of this compound has also been investigated in avian models, particularly against pigeon herpesvirus (PHV), the causative agent of a significant disease in pigeons.
In vitro studies have established the susceptibility of PHV to this compound. A comparative study of five different strains of pigeon herpesvirus measured variations in mean plaque size in the presence of the compound. nih.gov The results indicated that while there were significant differences in susceptibility among the strains, none were found to be naturally resistant to phosphonoformate. nih.gov This foundational finding suggested potential for clinical application. nih.gov
However, in vivo studies in avian species have yielded less promising results. An assessment of phosphonoformate treatment in pigeons and budgerigars experimentally infected with PHV demonstrated limitations. nih.gov In pigeons, intramuscular administration of the compound, even when started before experimental infection, failed to prevent the onset of clinical disease. researchgate.net It also did not reduce viral shedding or the subsequent serological response, nor did it prevent the establishment of a carrier state in the birds. researchgate.net Similarly, in budgerigars infected with PHV, treatment with this compound initiated before infection did not prevent fatal hepatitis. researchgate.net
Table 2: Efficacy of this compound in Avian Models
| Model/Parameter | Formulation/Route | Key Findings | Citations |
|---|---|---|---|
| Pigeon Herpesvirus (PHV) Strains (In Vitro) | Cell Culture Medium | Showed inhibitory effects; significant differences in susceptibility among 5 strains were noted, but none were naturally resistant. | nih.gov |
| Pigeons (In Vivo) | Intramuscular Injection | Did not prevent clinical disease, reduce viral excretion, or prevent the establishment of a carrier state. | researchgate.net |
| Budgerigars (In Vivo) | Intramuscular Injection | Did not prevent fatal hepatitis in PHV-infected birds. | researchgate.net |
Iv. Mechanisms of Antiviral Resistance
Mutations in Viral DNA Polymerase Genes
The primary mechanism of resistance to Trisodium (B8492382) phosphonoformate involves specific amino acid substitutions in the viral DNA polymerase. fda.gov This enzyme is the direct target of the drug, which mimics the pyrophosphate molecule and reversibly blocks the pyrophosphate binding site on the polymerase, thereby halting DNA chain elongation. ashpublications.orgbvsalud.orgnih.gov Unlike many other antiviral agents, Trisodium phosphonoformate does not require intracellular activation via phosphorylation. ivami.comaap.org Consequently, resistance mutations are confined to the DNA polymerase gene. asm.org
In human cytomegalovirus (CMV), resistance to this compound is conferred by mutations in the UL54 gene, which encodes the viral DNA polymerase. uw.eduuw.edu These mutations typically result in a 3- to 5-fold decrease in susceptibility to the drug. nih.gov Prolonged therapy with this compound, especially in transplant recipients, can lead to the selection of these resistant strains. acm.or.kr
Numerous specific mutations within the UL54 gene have been identified in clinical isolates. Commonly observed substitutions include those at amino acid positions T700, V715, E756, V781, V787, L802, and A809. nih.gov Other documented mutations conferring resistance include D301N, N410K, D413E, N495K, T503I, T552N, Q578, N588, A692S, E756D, E756K, A834, T838A, and V946L. nih.govoup.comunilim.fr Research has also identified novel mutations, such as S290R and E951D, that decrease susceptibility to this compound. nih.gov
| Mutation | Polymerase Domain | Effect |
|---|---|---|
| S290R | Amino Terminal 1 | Confers Foscarnet (B613817) resistance. nih.gov |
| D301N, N410K, D413E | Exonuclease Domains | Confers Ganciclovir (B1264) and Cidofovir resistance; some may affect Foscarnet susceptibility. oup.comunilim.fr |
| T700A, V715M | Polymerization Domain II | Confers Foscarnet resistance. nih.govasm.orgfrontiersin.org |
| E756K/D/G | Region between domains II and III | Confers Foscarnet resistance. oup.comunilim.frfrontiersin.org |
| V781I, V787L, L802V, A809V | Polymerization Domain III | Confers Foscarnet resistance. nih.govasm.orgoup.com |
| E951D | Palm 2 Domain | Confers Foscarnet resistance. nih.gov |
For Herpes Simplex Virus (HSV), resistance to this compound is associated with mutations in the UL30 gene, which codes for the catalytic subunit of the viral DNA polymerase. ivami.com These mutations can arise in patients, particularly those who are immunocompromised, following sequential therapy failures with different antivirals. oup.com The selection of resistant HSV-1 strains has been demonstrated in laboratory settings by exposing the virus to increasing concentrations of the drug. asm.org
Mutations conferring resistance are often found in highly conserved regions of the DNA polymerase. oup.com For instance, single amino acid substitutions in conserved regions II and III have been identified in resistant clones. asm.orgjst.go.jp Specific mutations such as S724N and L778M have been shown to confer cross-resistance to both acyclovir (B1169) and foscarnet. ivami.com A S725G mutation in the conserved region II has also been linked to foscarnet resistance. nih.gov
| Mutation | Polymerase Domain | Effect |
|---|---|---|
| V714M, A719V, S724N | Conserved Region II | Confers Foscarnet resistance. asm.orgnih.gov Region II is considered a hotspot for resistance mutations. asm.org |
| R700G | Conserved Region II | Confers cross-resistance to Foscarnet and Acyclovir. fda.gov |
| L778M, D780N, L782I | Conserved Region III | Confers Foscarnet resistance; L778M can confer cross-resistance. fda.govivami.com |
| G841S, R842S | Conserved Region VI | Confers Foscarnet resistance. fda.gov |
The mutations conferring resistance to this compound are not randomly distributed but tend to cluster in specific functional domains of the viral DNA polymerase.
For CMV, resistance mutations are found across several domains of the UL54 polymerase. ashpublications.org These include the N-terminal domain, exonuclease domains (I-III), and polymerization domains (I-VII). ashpublications.orgnih.govresearchgate.net Mutations conferring resistance primarily to this compound are often located in polymerization domains II and III, as well as the δ-C/Exo III domains. ashpublications.org For example, mutations at codons 700 and 715 are in region II, while mutations at 781, 802, and 809 are in region III. asm.org More atypical resistance mutations have been mapped to the amino-terminal 1 domain (S290R) and the palm 2 domain (E951D), expanding the known map of resistance. nih.gov
In HSV, resistance mutations are similarly clustered. The majority of mutations are found in conserved regions II, III, and VI of the DNA polymerase. ivami.comoup.com Region II, in particular, has been identified as a "hotspot" for mutations that confer resistance to this compound. asm.org Mutations in regions II and VII have been frequently associated with cross-resistance to both this compound and acyclovir. asm.org
V. Chemical Synthesis and Development of Analogues
Classical Synthesis Methods for Trisodium (B8492382) Phosphonoformate
The industrial synthesis of trisodium phosphonoformate, also known as foscarnet (B613817), is a relatively straightforward process. A key method involves the Michaelis-Arbuzov reaction. mdpi.com This reaction typically uses triethyl phosphite (B83602) and ethyl chloroformate as starting materials. The initial reaction yields a phosphonate (B1237965) ester, which is then subjected to hydrolysis with sodium hydroxide (B78521) to produce the final trisodium salt. mdpi.com An improved version of this method involves heating an aqueous solution of sodium hydroxide to 50°C, followed by the addition of triethyl phosphonoformate. The mixture is then refluxed for approximately one hour, cooled, and the resulting product is filtered off. google.com Another approach involves a simple salt metathesis reaction between foscarnet sodium and benzathine acetate (B1210297) to synthesize benzathine foscarnet. rsc.org
Synthesis of Phosphonoformate Esters
The synthesis of phosphonoformate esters is a crucial step in creating prodrugs of foscarnet. A general method for synthesizing 5'-O-(alkoxycarbonyl)phosphonate esters of 2',3'-dideoxyribonucleosides has been developed. tandfonline.com This process involves the reaction of trimethyl phosphonoformate, methyl phosphonoformate, or dimethyl cholesterylcarbonylphosphonate with phosphorus pentachloride. The resulting phosphonyl chloride is then condensed with a nucleoside to form a fully esterified phosphonoformate derivative. Subsequent treatment with sodium iodide selectively cleaves the P-OMe or P-OEt groups, leaving the carboxylate esters intact. tandfonline.com
Another strategy for synthesizing phosphonoformate esters involves the solid-phase synthesis of phosphonoformate oligodeoxyribonucleotides. nih.gov This method begins with the condensation of bis(N,N-diisopropylamino)phosphine and diphenylmethylsilylethyl chloroformate to produce formic acid, [bis(N,N-diisopropylamino)phosphino]-beta-(diphenylmethylsilylethyl) ester. This product is then condensed with protected 2'-deoxynucleosides to yield 3'-O-phosphinoamidite reactive monomers, which are subsequently used in solid-phase synthesis. nih.gov
Design and Synthesis of Prodrugs and Derivatives
To overcome the limitations of this compound, such as poor bioavailability, various prodrugs and derivatives have been designed and synthesized. These modifications aim to enhance the lipophilicity and cellular uptake of the parent drug.
Acyloxyalkyl esters represent a significant class of foscarnet prodrugs. asm.orgasm.org Their synthesis typically involves the conversion of bis(trimethylsilyl) (alkoxycarbonyl)phosphonates into their corresponding disilver salts. nih.gov These salts are then reacted with iodoalkyl acrylates to yield the desired bis(acyloxyalkyl) phosphonates. nih.gov This approach has been used to synthesize a variety of acyloxyalkyl esters with the goal of improving the oral bioavailability of foscarnet. asm.orgasm.org
Conjugating phosphonoformic acid (PFA) with amino acids is another strategy to create prodrugs with improved transport characteristics. nih.gov Novel, fully deprotected PFA-amino acid P-N conjugates can be prepared by coupling a C-methyl PFA dianion with C-ethyl-protected amino acids using aqueous 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govlookchem.com This reaction forms a stable monoanionic intermediate that is resistant to P-C bond cleavage during the subsequent alkaline deprotection of the carboxylate ester groups. nih.govlookchem.com The resulting PFA-amino acid conjugates (e.g., with Valine, Leucine, Phenylalanine) are designed to release PFA under physiological conditions. nih.gov A PFA-L-tyrosine conjugate has also been synthesized and shown to inhibit the transport of L-[3H]tyrosine, suggesting it may be a substrate for active transport at the blood-brain barrier.
To achieve synergistic antiviral effects, duplex drugs have been created by linking this compound to other antiviral agents, such as zidovudine (B1683550) (AZT). A notable example is AZT-lipid-PFA, where AZT and PFA are connected via a lipophilic octadecylglycerol residue. nih.govuzh.ch The synthesis of this duplex drug involves a five-step process starting with the condensation of 1-O-4-monomethoxytrityl-3-O-octadecyl-sn-glycerol-2-hydrogenphosphonate with AZT. nih.gov After a series of deprotection and purification steps, the final compound is obtained by alkaline cleavage of the phosphonoformate ethyl ester residue. nih.gov This duplex drug is designed to be cleaved intracellularly, releasing a mixture of antiviral compounds. nih.govuzh.chresearchgate.net
Phosphonoformate-Amino Acid Conjugates
Synthetic Pathways and Reaction Schemes for Novel Derivatives
The quest for more effective antiviral agents has led to the development of novel synthetic pathways for phosphonoformate derivatives. One such pathway involves the creation of phosphonoformate oligodeoxyribonucleotides through a solid-phase synthesis strategy. nih.gov This multi-step process includes the preparation of phosphinoamidite monomers, sequential addition to a solid support, oxidation to phosphonoformate, and final deprotection and purification. nih.gov
Another innovative approach is the design of a universal lipophilic carrier molecule to facilitate the intracellular delivery of hydrophilic drugs like foscarnet. nih.gov This carrier, a chemiluminescent-photochromic conjugate, is designed to enhance membrane diffusion and release the drug upon activation by intracellular free radicals. nih.gov
Impact of Derivatization on Antiviral Efficacy in vitro
This compound (PFA), also known as foscarnet, is a potent inhibitor of viral DNA polymerases and reverse transcriptases. nih.govnih.gov However, its therapeutic potential is hindered by its physicochemical properties. At physiological pH, the molecule carries a triple negative charge, making it highly hydrophilic. google.com This characteristic impedes its ability to passively diffuse across cellular membranes, leading to poor cellular uptake and limited oral bioavailability. google.comunito.it To overcome these limitations, extensive research has focused on the chemical modification of the phosphonoformate scaffold. The primary goal of this derivatization is to create analogues, often in the form of prodrugs, with increased lipophilicity to enhance cellular penetration and ultimately improve antiviral efficacy in vitro.
The derivatization strategies have included esterification, the creation of drug conjugates, and the development of novel delivery systems. The impact of these modifications on the in vitro antiviral activity of phosphonoformate has been a subject of numerous studies, yielding mixed but often promising results.
One of the initial approaches to increasing the lipophilicity of PFA was through esterification. The synthesis of a series of di- and triester derivatives of phosphonoformate was explored to create potential membrane-soluble prodrugs. nih.gov However, simple alkyl di- and triesters of PFA proved to be either poorly active or completely inactive against the human immunodeficiency virus (HIV) and hepatitis B virus (HBV) in cell culture systems. nih.gov This suggests that while these modifications increase lipophilicity, they may interfere with the molecule's ability to be hydrolyzed back to the active PFA form within the cell or to interact with its target enzyme.
In contrast, more complex esterification strategies have shown greater success. A new class of acyclic nucleoside phosphonates, based on a 5-phosphono-pent-2-en-1-yl (PPen) motif, was synthesized. asm.org While the parent PPen nucleosides were inactive, their hexadecyloxypropyl (HDP) esters demonstrated significant and broad-spectrum antiviral activity. asm.org For instance, the HDP ester of the guanine (B1146940) analogue (HDP-PPen-G) was active against multiple viruses, and the HDP ester of the adenine (B156593) analogue (HDP-PPen-A) was a potent inhibitor of HBV and Epstein-Barr virus (EBV). asm.org This highlights that the nature of the ester group is critical for achieving enhanced antiviral effects.
Another successful derivatization strategy involves conjugating PFA to other molecules, such as nucleoside analogues or lipids, to create duplex drugs.
PFA-Zidovudine (AZT) Conjugates : Researchers synthesized conjugates of PFA and AZT. These compounds exhibited significant anti-HIV activity in vitro. However, further investigation revealed that this activity was largely lost in thymidine (B127349) kinase-deficient cells, suggesting that the conjugate underwent rapid chemical hydrolysis in the cell culture medium, releasing the active nucleoside analogue AZT. nih.gov
PFA-Lipid-AZT Conjugates : To create a more stable and targeted duplex drug, a conjugate linking AZT and PFA via an octadecylglycerol lipid moiety (AZT-lipid-PFA) was developed. researchgate.netuzh.ch This complex molecule demonstrated potent in vitro activity against HIV, including drug-resistant strains, as well as against herpes simplex virus (HSV) and human cytomegalovirus (HCMV) isolates that were resistant to standard therapies like acyclovir (B1169) (ACV) and ganciclovir (B1264) (GCV). uzh.ch The antiviral effect of AZT–lipid–PFA against resistant HSV and HCMV strains was markedly superior to that of ACV and GCV. uzh.ch
The encapsulation of PFA into delivery systems represents another form of derivatization aimed at improving cellular delivery. Studies have shown that encapsulating phosphonoformate in liposomes led to a 30-fold increase in its antiviral effect against HSV-2 in Vero cell culture. nih.gov This enhancement in efficacy was achieved with no corresponding increase in cytotoxicity, thereby significantly improving the drug's selectivity. nih.gov The improved activity is attributed to the increased transport of the drug into the cell's cytoplasm following the uptake and processing of the liposome. nih.gov Similarly, nanoparticles made from chitosan (B1678972) have been developed as a delivery system for foscarnet. unito.it
The research into PFA derivatization underscores the critical relationship between chemical structure and antiviral activity. While simple esterification may not be sufficient, the creation of specific lipophilic esters and complex drug conjugates has proven to be a highly effective strategy for enhancing the in vitro antiviral profile of phosphonoformate, particularly against drug-resistant viral strains.
Data Tables
Table 1: In Vitro Antiviral Activity of Hexadecyloxypropyl (HDP) Esters of 5-Phosphono-Pent-2-en-1-yl (PPen) Nucleoside Analogues
| Compound | Target Virus | EC₅₀ (μM) | Reference |
|---|---|---|---|
| HDP-PPen-A | HBV | 1.5 | asm.org |
| HDP-PPen-A | EBV | 0.1 | asm.org |
| HDP-PPen-G | HSV-1 | 11.2 | asm.org |
| HDP-PPen-G | VZV | 2.9 | asm.org |
| HDP-PPen-G | HCMV | 1.8 | asm.org |
| HDP-PPen-G | HBV | 1.8 | asm.org |
EC₅₀: 50% effective concentration required to inhibit viral replication. Data derived from a study on a new class of acyclic nucleoside phosphonates. asm.org
Table 2: In Vitro Antiviral Activity of AZT-Lipid-PFA Conjugate
| Compound | Target Virus (Strain) | IC₅₀ (μM) | Reference |
|---|---|---|---|
| AZT-lipid-PFA | HIV | 0.17 - 0.20 | uzh.ch |
| AZT-lipid-PFA | Acyclovir-resistant HSV isolates | 1.87 - 4.59 | uzh.ch |
| AZT-lipid-PFA | Ganciclovir-resistant HCMV strains | 1.18 - 2.78 | uzh.ch |
IC₅₀: 50% inhibitory concentration. Data derived from a study on a new antiviral duplex drug linking Zidovudine and Foscarnet. uzh.ch
Vi. Structure Activity Relationships Sar
Essential Structural Requirements for Antiviral Activity
The fundamental basis of foscarnet's antiviral action is its ability to selectively bind to the pyrophosphate-binding site on viral DNA polymerases, effectively halting DNA chain elongation. drugbank.comacs.orgpatsnap.com This interaction is governed by precise structural and chemical properties of the molecule.
The core structure of foscarnet (B613817) consists of a phosphono group (-PO₃²⁻) directly attached to a carboxyl group (-COO⁻). nih.govechemi.com Both of these functional groups are essential for its antiviral activity. At physiological pH, these groups are ionized, creating a highly anionic molecule that mimics the charge and shape of the pyrophosphate anion (P₂O₇⁴⁻), which is the natural substrate cleaved during DNA synthesis. wikipedia.orgpatsnap.com
The spatial relationship between the phosphono and carboxylic groups is a critical determinant of antiviral activity. In foscarnet (phosphonoformic acid), these two functional groups are directly bonded to the same carbon atom. researchgate.net This arrangement creates a compact structure with a specific distance and orientation between the two negatively charged centers, which is optimal for fitting into the pyrophosphate binding pocket of the target viral enzyme.
This structural feature is highlighted when comparing foscarnet to its close analog, phosphonoacetic acid (PAA). The key difference in PAA is the presence of a methylene (B1212753) (-CH₂) bridge that separates the phosphono and carboxylic groups. tandfonline.com This seemingly minor change increases the distance between the two acidic moieties and alters the molecule's conformational flexibility. As a result, PAA is generally a less effective inhibitor of many viral polymerases compared to foscarnet, demonstrating that the precise, compact arrangement in foscarnet is crucial for high-potency antiviral activity. tandfonline.com
Importance of Carboxylic and Phosphono Groups
Impact of Structural Modifications on Antiviral Potency
Alterations to the core structure of foscarnet have been explored to understand the SAR and to potentially develop new analogs. These modifications have provided further evidence for the strict structural requirements for activity.
In phosphonoformic acid, the carbon atom linking the phosphono and carboxyl groups is a carbonyl carbon, not a methylene carbon. Substitutions at this central carbon are not widely reported, as any such change would fundamentally alter the molecule's identity from a phosphonoformate derivative. However, studies on related compounds, such as phosphonoacetic acid which does contain a methylene carbon, show that substitutions at this position can significantly affect activity. For foscarnet itself, modifications have focused more on creating ester prodrugs of the phosphono and carboxylic acid groups. researchgate.netacs.org For instance, the synthesis of aliphatic and aromatic mono- and di-esters of foscarnet has been performed to improve properties like cell penetration. researchgate.net The antiviral activity of these esters varies, but they ultimately must be hydrolyzed back to the parent foscarnet to inhibit the polymerase, reinforcing the necessity of the free phosphono and carboxylate groups for activity.
The comparison between foscarnet (PFA) and phosphonoacetic acid (PAA) is a cornerstone of the SAR analysis for this class of compounds. Both are pyrophosphate analogs that inhibit viral DNA polymerases, but their potencies can differ significantly. researchgate.nettandfonline.com
| Feature | Trisodium (B8492382) phosphonoformate (Foscarnet) | Phosphonoacetic Acid (PAA) | Reference |
|---|---|---|---|
| Structure | Phosphono and carboxyl groups are directly bonded. | A methylene (-CH₂) group separates the phosphono and carboxyl groups. | tandfonline.com |
| Antiviral Potency | Generally higher, especially against HIV reverse transcriptase. | Generally lower or more restricted compared to foscarnet. | tandfonline.com |
| Cytotoxicity | Higher, with notable nephrotoxicity. | Lower observable cytotoxicity. | tandfonline.comnih.gov |
| Mechanism | Both act as non-competitive inhibitors of viral DNA polymerase by mimicking pyrophosphate. | researchgate.nettandfonline.comnih.gov |
As the table illustrates, the direct linkage of the acidic groups in foscarnet results in a more potent inhibitor, albeit with higher toxicity. tandfonline.comnih.gov This trade-off underscores the delicate balance required for effective and safe antiviral drugs. The lower potency of PAA suggests that the increased flexibility and distance between the charged groups due to the methylene spacer result in a less optimal fit within the enzyme's active site. tandfonline.com
Effects of Substitutions on Methylene Carbon
Computational Approaches in SAR Analysis
Modern drug discovery heavily relies on computational methods to explore and understand SAR, and the analysis of foscarnet is no exception. These techniques provide insights at a molecular level that are often difficult to obtain through experimental methods alone. nih.govnih.gov
Molecular Modeling and Docking: These methods are used to create three-dimensional models of foscarnet binding to its target, the viral DNA polymerase. nih.gov These simulations can predict the preferred orientation of the drug in the enzyme's active site and identify the key amino acid residues involved in the interaction. For example, modeling has been used to understand how mutations in the polymerase, such as those in helix P or region II, can confer resistance by altering the binding pocket and reducing the affinity for foscarnet. nih.govasm.org
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) have been employed to study the intrinsic properties of the foscarnet molecule. researchgate.netlupinepublishers.com These studies analyze the molecule's electronic structure, conformational possibilities, and affinity for metal ions, providing a detailed understanding of the chemical features that enable it to function as a pyrophosphate mimic. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For foscarnet analogs, QSAR could be used to predict the antiviral potency of novel derivatives based on descriptors such as electronic properties, size, and hydrophobicity, thereby guiding the synthesis of more effective compounds.
Interaction Analysis: Computational tools such as the noncovalent interaction index (NCI) and quantum theory of atoms in molecules (QTAIM) are used to visualize and characterize the specific forces, like hydrogen bonds and electrostatic interactions, that stabilize the drug-enzyme complex. researchgate.net
| Computational Method | Application to Foscarnet SAR | Reference |
|---|---|---|
| Molecular Modeling/Docking | Visualizes drug-enzyme binding and explains mechanisms of resistance from mutations. | nih.govasm.org |
| Density Functional Theory (DFT) | Analyzes electronic structure, conformation, and metal ion affinity of the foscarnet molecule. | researchgate.netlupinepublishers.com |
| QSAR | Develops predictive models for antiviral activity of new foscarnet analogs. | nih.gov |
| Interaction Analysis (NCI, QTAIM) | Characterizes the nature of noncovalent bonds between foscarnet and the polymerase active site. | researchgate.net |
These computational approaches are invaluable for rationalizing the observed SAR of foscarnet and for guiding the design of future antiviral agents that target viral polymerases. nih.gov
Inductive Logic Programming (ILP) for SAR Derivation
Inductive Logic Programming (ILP) is a subfield of machine learning that utilizes logic programming as a uniform representation for examples, background knowledge, and hypotheses. In the context of drug discovery and SAR, ILP can identify complex structural patterns and relationships that are often missed by traditional statistical methods.
Molecular Modeling and Docking for Binding Site Prediction
Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule to its macromolecular target. In the case of Trisodium phosphonoformate (also known as Foscarnet), these techniques have been instrumental in elucidating its interaction with viral DNA polymerases. patsnap.com
Foscarnet functions as a pyrophosphate analog, directly inhibiting the pyrophosphate-binding site on viral DNA polymerases. patsnap.comwikipedia.org This prevents the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby halting the elongation of the viral DNA chain. patsnap.com Molecular docking studies have successfully modeled the binding of Foscarnet within the active site of various viral DNA polymerases, including those from human cytomegalovirus (HCMV) and herpes simplex virus (HSV). nih.govfrontiersin.org
These studies have identified key amino acid residues that form crucial interactions with the drug molecule. For instance, in HCMV DNA polymerase (UL54), Foscarnet is predicted to form electrostatic interactions with positively charged residues. frontiersin.org The phosphonate (B1237965) group of Foscarnet is crucial for chelating divalent metal ions (typically Mg²⁺) in the active site, which are essential for catalysis. The binding affinity of Foscarnet to its target is a quantitative measure of the strength of this interaction, often expressed in kcal/mol.
| Viral Target | Key Interacting Residues | Binding Affinity (kcal/mol) |
|---|---|---|
| Human Cytomegalovirus (HCMV) DNA Polymerase (UL54) | R784, K811 | -5.81 |
| Herpes Simplex Virus (HSV) DNA Polymerase | Not specified in detail in the provided results | -9.3 |
The data in this table is compiled from various molecular docking studies. nih.govfrontiersin.orgdntb.gov.ua The specific residues and binding affinities can vary depending on the specific viral strain, the homology model used, and the docking algorithm employed.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models use molecular descriptors—numerical representations of chemical and physical properties—to predict the activity of novel compounds.
For this compound and its analogs, QSAR studies have been employed to understand the structural requirements for antiviral activity. nih.govprobes-drugs.org These studies typically involve synthesizing a library of related compounds, for example, by modifying the ester or amide functionalities attached to the phosphonoformate scaffold, and then measuring their inhibitory activity against a specific viral polymerase.
The development of a QSAR model involves several steps:
Data Set Preparation: A series of phosphonoformate analogs with their corresponding biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation relating the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
A study on monoalkyl ether lipid analogues of Foscarnet demonstrated that the length of the alkyl chain is a critical determinant of anti-HIV-1 activity, with optimal activity observed for chains of 14-22 carbons. nih.gov This suggests that lipophilicity plays a significant role in the antiviral efficacy of these analogs. Another QSAR study on a broader range of antiviral agents highlighted the importance of molecular topology and electronic properties in inhibiting viral proteases. nih.gov
| Analog Series | Key Findings | Important Descriptors |
|---|---|---|
| Monoalkyl ether lipid analogues | Optimal anti-HIV-1 activity with alkyl chain lengths of 14-22 carbons. nih.gov | Lipophilicity (e.g., logP), chain length. |
| General antiviral phosphonates | Polarity and topology of the molecules are important for binding energy and inhibitory ability. nih.gov | Topological indices, electronic descriptors (e.g., electronegativity). nih.gov |
These QSAR studies provide a quantitative framework for understanding the SAR of phosphonoformates and guide the rational design of new derivatives with improved antiviral profiles.
Vii. Mechanistic Studies of Combination Antiviral Strategies
Synergistic and Additive Antiviral Effects in vitro
In vitro studies are fundamental in determining the nature of the interaction between two or more antiviral compounds. These interactions are typically classified as synergistic (the combined effect is greater than the sum of the individual effects), additive (the combined effect is equal to the sum of the individual effects), or antagonistic (the combined effect is less than the sum of the individual effects).
The combination of Trisodium (B8492382) phosphonoformate with various nucleoside analogues has been extensively studied against several viruses, yielding promising results.
Ganciclovir (B1264): The combination of Trisodium phosphonoformate and Ganciclovir has demonstrated significant antiviral activity. Studies have shown that the two drugs in combination can act additively or synergistically against human herpesviruses. asm.org In cell culture experiments, the combination has been shown to synergistically inhibit the replication of Cytomegalovirus (CMV). nih.govnih.gov One study reported a 3-fold increase in efficacy for both drugs against human CMV when used in combination. nih.gov Similar synergistic or additive effects have been observed against both Ganciclovir-sensitive and Ganciclovir-resistant CMV isolates. oup.comdrugbank.com Furthermore, research on hepadnaviruses, using the duck hepatitis B virus (DHBV) as a model, has shown that this compound and Ganciclovir in combination result in an additive inhibition of viral DNA replication in primary duck hepatocyte cultures. asm.orgnih.gov The combination's activity is not antagonistic. fda.gov
Zidovudine (B1683550) (AZT): Against Human Immunodeficiency Virus type 1 (HIV-1), combinations of this compound and Zidovudine have been found to produce a moderate synergistic inhibitory effect in vitro at clinically achievable concentrations. nih.govasm.org This synergistic interaction becomes more pronounced as the drug concentrations increase. asm.org These in vitro findings, which suggested an additive or synergistic inhibition of HIV replication, predicted a subsequent in vivo additive antiretroviral effect. nih.gov
| Virus | Combination Drug | Observed Effect | Reference |
|---|---|---|---|
| Cytomegalovirus (CMV) | Ganciclovir | Synergistic | nih.govnih.govasm.org |
| Human Herpesviruses | Ganciclovir | Synergistic or Additive | asm.org |
| Duck Hepatitis B Virus (DHBV) | Ganciclovir | Additive | asm.orgnih.gov |
| Human Immunodeficiency Virus type 1 (HIV-1) | Zidovudine | Synergistic | nih.govasm.org |
A significant advantage of combination chemotherapy is its potential to delay or prevent the emergence of drug-resistant viral strains. asm.org The simultaneous use of two drugs with different viral targets or mechanisms of action makes it statistically more difficult for a virus to develop mutations that confer resistance to both agents concurrently.
For CMV, combination therapy with this compound and Ganciclovir may be more effective than monotherapy against strains that are already resistant to one or both drugs. oup.com In a study of high-risk infants with protracted CMV infections, no resistance was detected in the group that received combination therapy. oup.com
In the context of HIV-1, there is evidence that resistance to this compound and Zidovudine might be mutually exclusive. researchgate.net Research has shown that the introduction of mutations conferring resistance to this compound can suppress or even completely reverse high-level resistance to Zidovudine. researchgate.net Conversely, certain Zidovudine-resistant strains were found to be hypersusceptible to this compound. Prolonged in vitro selection of HIV-1 with a combination of both drugs failed to produce a virus that was resistant to both, indicating that dual resistance is difficult to achieve. researchgate.net
Combination with Nucleoside Analogues (e.g., Ganciclovir, Zidovudine)
Biochemical Basis of Combination Antiviral Action
The synergistic or additive effects observed with this compound in combination regimens are rooted in the distinct biochemical mechanisms of the partner drugs.
This compound is a non-competitive inhibitor that acts as an analogue of pyrophosphate. mdpi.comresearchgate.net It selectively binds to the pyrophosphate-binding site on viral DNA polymerases, halting DNA chain elongation. drugbank.comfda.govpatsnap.com Crucially, its mechanism does not require prior activation by viral kinases, such as the UL97 phosphotransferase in CMV or thymidine (B127349) kinase in Herpes Simplex Virus (HSV). drugbank.comfda.gov
In contrast, nucleoside analogues like Ganciclovir and Zidovudine require intracellular phosphorylation to their active triphosphate forms. asm.org For Ganciclovir, the initial phosphorylation step in CMV-infected cells is catalyzed by the viral UL97 protein kinase. ashpublications.orgasm.org The resulting Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) and, when incorporated into the growing DNA chain, inhibits further synthesis. asm.org Similarly, Zidovudine's active triphosphate form inhibits HIV's reverse transcriptase. nih.gov
The biochemical basis for synergy lies in this dual, distinct attack on viral replication. A virus that develops a mutation in the UL97 kinase gene, conferring resistance to Ganciclovir, remains susceptible to this compound, which bypasses this activation step entirely. drugbank.comashpublications.org Interestingly, for HIV-1, while the combination of Zidovudine and this compound is synergistic in infected cells, the effect at the isolated reverse transcriptase enzyme level is merely additive. This suggests that other mechanisms within the infected cell contribute to the observed synergy. nih.govasm.org
Preclinical Evaluation of Combination Therapies in Viral Models
Preclinical evaluations in animal and cell culture models provide essential proof-of-concept for combination strategies before they are considered for clinical use. These models allow for the assessment of antiviral activity and interaction in vivo or in a more complex biological system than a simple enzyme assay.
| Viral Model | Combination | Key Findings | Reference |
|---|---|---|---|
| Murine CMV and HSV-2 in mice | This compound + Ganciclovir | Demonstrated an additive interaction in vivo, increasing the efficacy of both drugs. | nih.gov |
| Duck Hepatitis B Virus (DHBV) in primary duck hepatocytes | This compound + Ganciclovir | Showed additive inhibition of DHBV DNA replication at clinically achievable concentrations. | asm.orgnih.gov |
| Human Immunodeficiency Virus (HIV) in infected patients | This compound + Zidovudine | In vitro additive/synergistic effects predicted a transient additive antiretroviral effect in vivo. | nih.gov |
In one key preclinical study, the combination of Ganciclovir and this compound was evaluated in mice infected with either murine CMV or HSV-2. The results indicated an additive interaction between the two drugs in vivo, with a two-fold increase in efficacy for Ganciclovir and a four- to five-fold increase for this compound. nih.gov
Another important model has been the duck hepatitis B virus (DHBV), which is closely related to the human hepatitis B virus (HBV). In cultures of primary duck hepatocytes persistently infected with DHBV, the combination of Ganciclovir and this compound demonstrated additive inhibition of viral replication. asm.org This suggested that the combination may also be effective against HBV in vivo. nih.gov
For HIV, in vitro studies showing additive or synergistic effects of Zidovudine and this compound were followed by a small-scale in vivo study in HIV-infected patients. This trial confirmed that, as predicted by the preclinical data, the combined treatment resulted in an additive antiretroviral effect, although it was transient. nih.gov
Viii. Research Methodologies and Analytical Techniques for Trisodium Phosphonoformate Studies
In Vitro Antiviral Assays
In vitro assays are fundamental in the initial assessment of an antiviral compound's activity. These laboratory-based tests utilize cell cultures to evaluate the ability of Trisodium (B8492382) phosphonoformate to inhibit viral replication.
Plaque Reduction Assays
Plaque reduction assays (PRAs) are a widely accepted method for quantifying the infectivity of a virus and the inhibitory effect of an antiviral agent. nih.gov In this assay, a confluent monolayer of susceptible host cells is infected with a known quantity of a virus. asm.org The infected cells are then overlaid with a semi-solid medium, which may contain various concentrations of the antiviral drug being tested. asm.orgunito.it This medium restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death or cytopathic effect, known as plaques. nih.govunito.it
After a suitable incubation period, the cells are stained, allowing for the visualization and counting of these plaques. nih.gov The concentration of the antiviral agent that reduces the number of plaques by 50% compared to an untreated control is determined as the 50% inhibitory concentration (IC50). nih.gov This method is considered cumbersome by some, but it provides a reliable measure of a compound's ability to inhibit the entire viral replication cycle. nih.gov For instance, in studies with Human Cytomegalovirus (HCMV), plaque reduction assays have been used to determine the IC50 of Trisodium phosphonoformate. unito.it
Enzyme Inhibition Assays for Viral Polymerases and Reverse Transcriptases
This compound is known to selectively inhibit viral DNA polymerases and reverse transcriptases. nih.govmicrobiologyresearch.org Enzyme inhibition assays are therefore critical for elucidating its specific mechanism of action. These cell-free assays measure the direct effect of the compound on the activity of purified viral enzymes. microbiologyresearch.org
The assay typically involves a reaction mixture containing the purified viral polymerase or reverse transcriptase, a suitable template and primer (such as poly(rA)n•(dT)10), and radiolabeled deoxynucleotide triphosphates (dNTPs). microbiologyresearch.org The incorporation of these labeled dNTPs into newly synthesized DNA is measured, and the inhibitory effect of this compound is quantified by the reduction in this incorporation. microbiologyresearch.org
Studies have shown that this compound acts as a non-competitive inhibitor with respect to the substrate and template for avian myeloblastosis virus (AMV) reverse transcriptase. microbiologyresearch.org It functions as a pyrophosphate analog, reversibly binding near the pyrophosphate-binding site of the viral polymerase. This binding event obstructs the cleavage of pyrophosphate from dNTPs, thereby halting the elongation of the DNA chain. The concentration of this compound required to inhibit the activity of viral polymerases is significantly lower than that needed to inhibit host cell DNA polymerases, highlighting its selective antiviral activity.
Determination of IC50 and EC50 Values
The determination of the 50% inhibitory concentration (IC50) and the 50% effective concentration (EC50) are crucial metrics in antiviral drug research. nih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, such as the activity of a viral enzyme in an enzyme inhibition assay. unito.itacs.org
The EC50 value, on the other hand, represents the concentration of a drug that produces a 50% response in a cell-based assay, such as a plaque reduction assay or an assay measuring the reduction of viral protein production. unito.itresearchgate.net These values are determined by creating a dose-response curve, where the antiviral effect is measured across a range of drug concentrations. unito.it
The selectivity of an antiviral compound is often expressed as the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A higher SI value indicates a more favorable profile, as it suggests that the drug is effective at concentrations well below those that are toxic to the host cells.
Table 1: Reported IC50 and EC50 Values for this compound (Foscarnet) Against Various Viruses
| Virus | Assay Type | Cell Line | Value (µM) | Reference |
|---|---|---|---|---|
| Human Cytomegalovirus (HCMV) | Plaque Reduction Assay | HELF | IC50: 41.53 | unito.it |
| Human Cytomegalovirus (HCMV) | Plaque Reduction Assay | HELF | EC50: 40-59 | unito.it |
| Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | Viral DNA Release Assay | BCBL-1 | IC50: 80-100 | cloudfront.net |
| Herpes Simplex Virus (HSV) | Not Specified | Not Specified | EC50: 0.1 to >10 | researchgate.net |
| Influenza A Victoria | Not Specified | Not Specified | IC50: 29 | medchemexpress.com |
| Influenza B HK | Not Specified | Not Specified | IC50: 61 | medchemexpress.com |
| Avian Myeloblastosis Virus (AMV) | Enzyme Inhibition Assay | Cell-free | IC50: 5-8 | medchemexpress.com |
Molecular Biology Techniques
Molecular biology techniques are indispensable for understanding the genetic basis of viral resistance to this compound and for characterizing the viral targets of the drug.
Viral Genome Sequencing for Resistance Mutation Identification
The development of viral resistance to antiviral drugs is a significant clinical concern. For this compound, resistance is primarily associated with mutations in the viral DNA polymerase gene. oup.comnih.gov Viral genome sequencing, specifically of the gene encoding the DNA polymerase (such as UL54 in HCMV and UL30 in HSV), is the primary method for identifying these resistance-conferring mutations. oup.comnih.govnih.gov
The process involves amplifying the target gene from viral isolates using the polymerase chain reaction (PCR) and then determining the nucleotide sequence. oup.comnih.gov This sequence is then compared to that of a wild-type, drug-sensitive virus to identify any amino acid substitutions. nih.gov For example, mutations in conserved regions of the DNA polymerase have been shown to confer resistance to this compound in various herpesviruses. nih.gov In some instances, resistance to this compound can also arise from mutations in other genes, such as the UL97 gene in ganciclovir-resistant CMV, which can sometimes lead to cross-resistance. nih.gov
Table 2: Examples of Amino Acid Substitutions in Viral DNA Polymerase Associated with this compound Resistance
| Virus | Gene | Amino Acid Substitution | Reference |
|---|---|---|---|
| Human Cytomegalovirus (HCMV) | UL54 | S290R | nih.gov |
| Human Cytomegalovirus (HCMV) | UL54 | E951D | nih.gov |
| Human Cytomegalovirus (HCMV) | UL54 | N495K | nih.gov |
| Human Cytomegalovirus (HCMV) | UL54 | T552N | nih.gov |
| Human Cytomegalovirus (HCMV) | UL54 | T838A | nih.gov |
Gene Expression and Protein Purification for Target Characterization
To fully understand the interaction between this compound and its viral targets, it is essential to study the purified viral proteins. Gene expression and protein purification techniques are central to this endeavor. nih.gov These methods allow for the production of large quantities of the viral DNA polymerase or reverse transcriptase for use in detailed biochemical and structural studies.
The gene encoding the target protein is typically cloned into an expression vector, which is then introduced into a suitable host system, such as bacteria (E. coli), yeast, or insect cells. The host system then produces the viral protein, which can be purified using various chromatography techniques. The purified protein can then be used in enzyme inhibition assays to confirm that it is indeed the target of this compound and to study the kinetics of this inhibition in detail. nih.gov Furthermore, purified proteins are essential for structural studies, such as X-ray crystallography, which can provide a three-dimensional view of how the drug binds to its target enzyme. nih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Foscarnet (B613817) |
| Ganciclovir (B1264) |
| Acyclovir (B1169) |
| Cidofovir |
| Zidovudine (B1683550) |
| Cordycepin-TP |
| Penciclovir |
| Brivudin |
| Valacyclovir |
| Trifluridine |
| Adefovir |
| Methotrexate |
| Rifamycin |
| Ribavirin |
| Arabinosyladenine (ara-A) |
| 5-iodo-2'-deoxyuridine (IU) |
| Bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine (bis(POM)PMPA) |
| Bis(isopropyloxycarbonyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine (bis(POC)PMPA) |
Analytical Chemistry Techniques
Analytical chemistry provides the foundation for the quantitative and qualitative assessment of this compound. These techniques are crucial for drug development, quality control, and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. scholarsresearchlibrary.comnih.gov Various HPLC methods have been developed to quantify the compound in pharmaceutical preparations and biological fluids. nih.govnih.gov
A common approach involves reversed-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) detection. scholarsresearchlibrary.comnih.gov For instance, an isocratic RP-HPLC method utilizing a C18 column can effectively separate this compound from other components. nih.govwiley.com The mobile phase often consists of a mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol, with the pH adjusted to optimize separation. scholarsresearchlibrary.comnih.gov To enhance retention and improve peak shape of the highly polar this compound molecule, an ion-pairing agent such as tetrahexylammonium (B1222370) hydrogen sulphate may be added to the mobile phase. nih.govwiley.com
UV detection is typically set at a specific wavelength, for example 225 nm or 232 nm, to achieve high sensitivity. scholarsresearchlibrary.comnih.govresearchgate.net The use of an internal standard, such as hydrochlorothiazide, can improve the accuracy and reproducibility of the quantification. nih.govnih.gov The linearity of these methods is generally established over a range of concentrations, and they are validated for precision and accuracy according to established guidelines. scholarsresearchlibrary.comnih.gov
Below is an interactive data table summarizing typical parameters for HPLC analysis of this compound.
| Parameter | Value/Condition | Reference |
| Column | ODS C18 (4.6 x 150mm, 5µm) | scholarsresearchlibrary.com |
| Mobile Phase | Phosphate buffer:Acetonitrile (40:60% v/v), pH 4.0 | scholarsresearchlibrary.com |
| Flow Rate | 1.1 mL/min | scholarsresearchlibrary.com |
| Detection | UV at 225 nm | scholarsresearchlibrary.com |
| Retention Time | 3.885 min | scholarsresearchlibrary.com |
| Linearity Range | 0.25-1.5 ppm | scholarsresearchlibrary.com |
| LOD | 1.32 ppm | scholarsresearchlibrary.com |
| LOQ | 3.98 ppm | scholarsresearchlibrary.com |
Another validated method uses a mobile phase of methanol:water (30:70 v/v) with 1 mM tetrahexylammonium hydrogen sulphate at pH 5.80 and UV detection at 232 nm, allowing for a quantification limit of 50 µg/mL. nih.gov This assay demonstrated linearity from 50 to 4000 µg/mL. nih.gov
Spectrophotometric methods offer a simpler and often more rapid alternative for the quantification of this compound, although they may be less specific than HPLC. These techniques are particularly useful for in-process controls and for studying the kinetics of the compound.
One direct spectrophotometric method has been used to study the degradation kinetics of this compound in aqueous solutions. researchgate.net This method monitors the change in absorbance over time to determine the rate of decarboxylation. researchgate.net
Indicator displacement assays represent another spectrophotometric approach. rsc.org In one such assay, a complex is formed between a metal ion (like Yb³⁺) and a chromogenic indicator (pyrocatechol violet), resulting in a distinct color. researchgate.netrsc.org The addition of this compound displaces the indicator from the metal ion, causing a color change that can be quantified spectrophotometrically. researchgate.netrsc.org A similar method using Cu²⁺ and a fluorescent coumarin (B35378) derivative has also been developed, offering improved sensitivity. rsc.org
The following table presents data from a study on the degradation of this compound using a spectrophotometric method.
| pH | Half-life (min) | Reference |
| 1 | 29 | researchgate.net |
| 2 | 231 | researchgate.net |
| 3 | 3060 (51 hours) | researchgate.net |
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
Cell Culture Methodologies
In vitro cell culture systems are indispensable for studying the antiviral activity and mechanism of action of this compound. nih.govunito.it These models allow for controlled experiments to assess the compound's efficacy against various viruses and its effects on host cells.
To evaluate the antiviral efficacy of this compound, susceptible cell lines are infected with the virus of interest. unito.ithiv.gov The choice of cell line depends on the virus being studied. For example, human foreskin fibroblasts (HFFs) and retinal pigment epithelial cells are commonly used for human cytomegalovirus (HCMV) studies. unito.itnih.gov Other cell lines, such as HeLa cells and human lung cells, have also been employed. nih.govnih.gov
In a typical antiviral assay, cell monolayers are infected with a specific multiplicity of infection (MOI) of the virus. unito.it After a period of viral adsorption, the cells are washed and then incubated with media containing various concentrations of this compound. The antiviral effect is then quantified by measuring the inhibition of viral replication. This can be done through various methods, including plaque reduction assays, yield reduction assays, or by measuring the expression of a viral reporter gene, such as green fluorescent protein (GFP) or secreted alkaline phosphatase (SEAP). unito.itnih.gov The 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral replication by 50%, is a key parameter determined from these assays. hiv.gov
The table below shows the median IC₅₀ (inhibitory concentration 50%) values for several antiviral drugs against feline herpesvirus type-1 in Crandell-Rees feline kidney (CRFK) cells.
| Antiviral Drug | Median IC₅₀ (µM) | Reference |
| Ganciclovir | 5.2 | avma.org |
| Cidofovir | 11.0 | avma.org |
| Penciclovir | 13.9 | avma.org |
| Foscarnet | 232.9 | avma.org |
| Idoxuridine | 4.3 | avma.org |
| Acyclovir | 57.9 | avma.org |
To understand the mechanism by which this compound inhibits viral replication, it is important to investigate its effects on cellular metabolism, particularly those related to its mode of action. nih.gov this compound selectively inhibits the pyrophosphate binding site on viral DNA polymerases. scholarsresearchlibrary.comhiv.gov
Studies have shown that at concentrations effective against herpesviruses (e.g., 10 µM), this compound has no significant effect on macromolecular synthesis (DNA, RNA, and protein) or cell proliferation in uninfected HeLa and human lung cells. nih.govnih.gov However, at much higher concentrations (e.g., 1-2 mM), it can inhibit cellular DNA synthesis and proliferation. nih.govnih.gov These effects are reversible upon removal of the compound. nih.govnih.gov These findings support the selective action of this compound on viral enzymes at therapeutic concentrations. nih.gov
| Concentration of this compound | Effect on HeLa and Human Lung Cells | Reference |
| 10 µM | No effect on macromolecular synthesis or cell proliferation. | nih.govnih.gov |
| 1 mM (24h treatment) | 50% inhibition of DNA synthesis and cell proliferation. | nih.govnih.gov |
| 2 mM (1h treatment) | 50% inhibition of DNA synthesis; no effect on RNA or protein synthesis. | nih.govnih.gov |
Establishment of Infected Cell Lines for Antiviral Testing
Computational Chemistry and Bioinformatics
Computational approaches are increasingly used to study the structural and electronic properties of this compound and its interactions with viral enzymes. These methods provide valuable insights that complement experimental data.
Density Functional Theory (DFT) calculations have been employed to study the conformers, gas-phase acidity, and metal ion affinity of the acid form of foscarnet. lupinepublishers.comresearchgate.net Such studies help to understand the intrinsic properties of the molecule. lupinepublishers.com Theoretical calculations using methods like B3LYP with appropriate basis sets have been used to predict the structural, electronic, and vibrational properties of this compound and its hydrated salts in both the gas phase and in aqueous solution. lupinepublishers.comresearchgate.net These calculations can predict infrared, Raman, and UV-visible spectra, which aids in the experimental identification of these species. lupinepublishers.com
Molecular modeling and three-dimensional structural analysis have been instrumental in understanding the mechanism of foscarnet resistance and hypersusceptibility. asm.org By modeling the interaction of this compound with the viral DNA polymerase, researchers can predict how specific mutations in the enzyme might alter drug binding. asm.org For example, modeling studies have suggested that certain mutations can favor a "closed" conformation of the DNA polymerase, to which foscarnet binds with higher affinity, leading to hypersusceptibility. asm.org These computational predictions can then guide further experimental studies, such as site-directed mutagenesis and enzyme kinetics assays. asm.org
In Silico Drug Design and Screening
In silico drug design, or computer-aided drug design (CADD), utilizes computational models to predict the interaction between a drug molecule and its biological target. uef.fiijlpr.com This methodology is instrumental in identifying and refining potential drug candidates before they are synthesized and tested in a laboratory.
Virtual Screening (VS): This is a key CADD technique that involves screening large libraries of virtual compounds against a specific biological target to identify molecules that are likely to bind to it. uef.firesearchgate.net The process can be either structure-based or ligand-based. uef.fi Structure-based virtual screening (SBVS) depends on the known 3D structure of the target protein, such as a viral DNA polymerase. uef.fi Ligand-based virtual screening (LBVS) uses the structural information of known active compounds, like this compound, to find other molecules with similar properties that might exhibit comparable activity. uef.fi For instance, derivatives of phosphonoformate have been designed and evaluated using these principles. researchgate.net
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. ijlpr.com In the context of this compound, docking studies can elucidate how it and its analogs interact with the pyrophosphate binding site on viral DNA polymerases. invivochem.com Studies on other phosphonate (B1237965) derivatives have used molecular docking to investigate binding energy, inhibitory constants (Ki), and specific interactions (e.g., hydrogen bonding, hydrophobic interactions) within the active site of viral enzymes. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. asianpubs.orgd-nb.info The fundamental principle is that variations in a molecule's structural or physicochemical properties are responsible for changes in its biological effects. d-nb.info By analyzing a series of compounds, such as phosphonoformate derivatives, QSAR studies can identify key molecular descriptors—like polarity and topology—that influence their inhibitory potency. nih.gov These models are statistically validated and can be used to predict the activity of new, unsynthesized analogs, guiding the rational design of more effective drugs. nih.govasianpubs.org
A study evaluating alkylglycerol prodrugs of phosphonoformate (PFA) against nucleoside-resistant HIV-1 variants demonstrates how structure-activity relationships are assessed. The 50% inhibitory concentrations (IC₅₀) were determined for several analogs, providing quantitative data on their efficacy.
| Compound | HIV-1 Variant | IC₅₀ (μM) | Fold Resistance |
|---|---|---|---|
| B-PFA | Wild-type HIV-1LAI | 1.40 | - |
| MB-PFA | Wild-type HIV-1LAI | 0.28 | - |
| EB-PFA | Wild-type HIV-1LAI | 0.39 | - |
| PFA (Foscarnet) | K65R Mutant | 14.68 | 8.2 |
| B-PFA | K65R Mutant | 4.58 | 3.3 |
| MB-PFA | K65R Mutant | 1.66 | 5.9 |
| EB-PFA | K65R Mutant | 1.91 | 4.9 |
Data sourced from a study on alkylglycerol prodrugs of phosphonoformate. asm.org Fold resistance is calculated by dividing the IC₅₀ for the mutant virus by the IC₅₀ for the wild-type virus. asm.org
Chemoinformatics for Compound Libraries
Chemoinformatics involves the use of computational and informational techniques to solve problems in the field of chemistry. A significant application is in the management and analysis of compound libraries to accelerate drug discovery. nih.govrsc.org
The discovery of new antiviral agents often begins with the screening of large collections of chemical compounds. nih.gov Chemoinformatics provides the tools to organize, search, and analyze these libraries efficiently. For instance, "chemistry informer libraries" have been developed as a standardized diagnostic tool. rsc.org These are collections of complex, drug-like molecules used to rigorously evaluate and compare the effectiveness of synthetic chemical methods. rsc.org
In the development of this compound analogs, chemoinformatic approaches are crucial for:
Library Design: Creating focused libraries of phosphonate derivatives that explore specific structural modifications. This can involve synthesizing a range of di- and triester derivatives of phosphonoformate to create more lipophilic, membrane-soluble prodrugs. researchgate.net
Data Analysis: Using computational tools like principal component analysis to visualize the results of chemical reactions and biological screenings across a "drug-like" physicochemical space. rsc.org
Hit-to-Lead Optimization: After initial "hits" are identified from screening, chemoinformatics helps in analyzing their structure-activity relationships to guide the chemical modifications needed to improve potency and other pharmacological properties, turning a hit into a viable drug lead. ijlpr.com
The historical discovery of many anti-infective agents, including the pyrophosphate analog foscarnet, originated from the screening of compound libraries against replicating organisms. nih.gov Modern chemoinformatics enhances this process, enabling a more rational and targeted approach to finding the next generation of antiviral compounds. nih.govrsc.org
Ix. Emerging Research Directions and Future Perspectives
Exploration of Novel Molecular Targets for Phosphonoformate Derivatives
While the primary antiviral target of trisodium (B8492382) phosphonoformate is the pyrophosphate binding site on viral DNA polymerases, recent research has unveiled its potential to interact with other, non-viral molecular targets. drugbank.compatsnap.com A significant area of emerging research is the inhibition of the fosfomycin (B1673569) resistance protein, FosA. FosA is a bacterial enzyme that confers resistance to the antibiotic fosfomycin by catalyzing its inactivation. researchgate.netresearchgate.net
Studies have demonstrated that phosphonoformate is a potent inhibitor of FosA from several Gram-negative pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Enterobacter cloacae. researchgate.netnih.gov High-resolution crystal structures have revealed that phosphonoformate binds to the active site of FosA, forming a five-coordinate complex with the essential Mn(II) ion, mimicking the geometry of the reaction's transition state. researchgate.net This inhibition effectively restores the susceptibility of many multidrug-resistant bacteria to fosfomycin. researchgate.netnih.gov Research has shown that clinically achievable concentrations of phosphonoformate can significantly reduce the minimum inhibitory concentrations (MICs) of fosfomycin against a majority of tested clinical strains of K. pneumoniae, E. cloacae, and P. aeruginosa. nih.gov This discovery opens a new therapeutic avenue for repurposing trisodium phosphonoformate as an adjuvant to combat bacterial antibiotic resistance. researchgate.net
This exploration beyond viral polymerases suggests that the phosphonoformate scaffold could be used to design inhibitors for other enzymes, particularly those that interact with phosphate (B84403) or pyrophosphate substrates.
Development of this compound Analogues with Enhanced Antiviral Profiles
A major limitation of this compound is its poor oral bioavailability, a direct consequence of its highly charged, polyanionic nature at physiological pH. xn--d1ahakv.xn--p1ai This necessitates intravenous administration, which restricts its use. xn--d1ahakv.xn--p1aiunito.it Consequently, a primary focus of research is the development of analogues and prodrugs designed to improve its pharmacological properties.
Strategies have centered on creating more lipophilic, membrane-permeable derivatives that can be converted to the active phosphonoformate intracellularly. researchgate.net These efforts include the synthesis of various esters and conjugates:
Ester Prodrugs : Acyloxyalkyl acylphosphonates and other ester derivatives have been synthesized to mask the charged phosphonate (B1237965) and carboxylate groups, potentially improving oral absorption. acs.org
Lipid Conjugates : Linking phosphonoformate to lipids, such as in 1-O-octadecyl-sn-glycero-3-phosphonoformate, has been shown to greatly enhance antiviral activity against HIV-1, HSV-1, and HCMV in vitro. acs.org These lipid prodrugs are designed for better cell membrane penetration. xn--d1ahakv.xn--p1ai
Duplex Drugs : An innovative approach involves chemically linking phosphonoformate to another antiviral agent, such as Zidovudine (B1683550) (AZT). uzh.ch One such duplex drug, 3'-azido-3'-deoxy-thymidylyl-(5' → 2-O)-3-O-octadecyl-sn-glycerol-1-O-phosphonoformate trisodium salt (AZT–lipid–PFA), demonstrated potent activity against HIV and drug-resistant strains of HSV and HCMV. uzh.ch The rationale is that upon cellular uptake, the duplex molecule is cleaved into multiple active metabolites, potentially leading to synergistic effects and a multi-pronged attack on the virus. researchgate.netuzh.ch
These novel analogues aim to not only improve bioavailability but also to enhance potency and expand the spectrum of activity. xn--d1ahakv.xn--p1aiuzh.ch
Strategies to Mitigate Viral Resistance to Phosphonoformate
The emergence of drug resistance is a critical challenge in antiviral therapy. nih.gov For this compound, resistance typically arises from specific mutations in the viral DNA polymerase that reduce the drug's binding affinity. drugbank.comxn--d1ahakv.xn--p1ai Research is actively pursuing several strategies to circumvent or mitigate this resistance.
One key strategy is the development of phosphonoformate analogues that retain activity against resistant viral strains. For example, certain lipophilic prodrugs of phosphonoformate have shown favorable activity and resistance profiles. xn--d1ahakv.xn--p1ai In studies with HIV-1, resistance mutations selected by these prodrugs sometimes led to a reversal of resistance to other drugs, like AZT, a phenomenon known as "suppression of resistance". xn--d1ahakv.xn--p1ai Similarly, duplex drugs that combine phosphonoformate with another antiviral, such as AZT, have demonstrated high efficacy against resistant HIV mutants. researchgate.netuzh.ch This is attributed to the distinct inhibitory mechanisms of the two conjoined drugs. uzh.ch
Combination therapy, where phosphonoformate is co-administered with other antiviral agents, is another established approach. The combination of foscarnet (B613817) and ganciclovir (B1264), for instance, has shown enhanced in vitro activity against CMV. drugbank.com This strategy can create a higher barrier to the development of resistance, as the virus would need to acquire mutations to overcome both drugs simultaneously.
Furthermore, because phosphonoformate does not require activation by viral kinases, it is inherently active against viruses that have developed resistance to nucleoside analogues like acyclovir (B1169) or ganciclovir through mutations in these enzymes. drugbank.compatsnap.commhmedical.com This makes it a crucial second-line therapy and a valuable component in strategies to manage drug-resistant herpesvirus infections. asm.org
Advanced Mechanistic Elucidation of Compound-Target Interactions
A deep understanding of how a drug interacts with its molecular target is fundamental to rational drug design and the development of improved therapies. nih.gov For this compound, its mechanism of action is well-characterized: as a pyrophosphate analogue, it directly and selectively binds to the pyrophosphate-binding site on viral DNA polymerases. patsnap.compediatriconcall.com This binding event physically obstructs the enzyme, preventing the cleavage of pyrophosphate from incoming deoxynucleotide triphosphates and thereby halting the elongation of the viral DNA chain. patsnap.com
Modern research techniques are refining this understanding. X-ray crystallography has been instrumental, providing detailed atomic-level views of the compound bound to its target. The 0.95 Å resolution crystal structure of phosphonoformate bound to the bacterial enzyme FosA, for example, provided definitive evidence of its inhibitory mechanism through the formation of a five-coordinate complex with the active site metal ion. researchgate.net
Role of Phosphonoformate in Antiviral Drug Discovery Pipelines
This compound and its derivatives play a multifaceted role in modern antiviral drug discovery pipelines. nih.gov Its established success and unique mechanism of action make it a valuable scaffold and lead compound for the development of new generations of antiviral agents. nih.govnih.gov
The phosphonoformate chemical structure serves as a starting point for medicinal chemistry efforts aimed at creating analogues with improved properties. acs.org As seen with lipid conjugates and duplex drugs, chemical modification can enhance potency, improve pharmacological profiles, and overcome resistance. xn--d1ahakv.xn--p1aiuzh.ch Candidate molecules identified through these modifications can then be advanced through the discovery pipeline. nih.gov
Furthermore, phosphonoformate is a critical tool in the discovery process itself. Cell-based screening assays remain a cornerstone of antiviral discovery, and the inclusion of phosphonoformate as a benchmark compound helps to characterize the mechanism of new "hit" compounds. nih.gov Its distinct profile allows researchers to quickly identify if a new compound acts on the viral polymerase or through a different mechanism.
In the broader context of pandemic preparedness, the development of broad-spectrum antiviral drugs is a global priority. ijpsjournal.comintrepidalliance.org The knowledge gained from decades of research on phosphonoformate, including its activity spectrum, resistance pathways, and chemical liabilities, provides invaluable lessons that can be applied to the design of new drugs against emerging viral threats. nih.gov The strategy of targeting conserved enzymes like polymerases remains a central pillar of antiviral drug discovery, a field where phosphonoformate was a pioneering agent. nih.govnih.gov
Q & A
Q. What in vivo models are suitable for preclinical evaluation of this compound’s efficacy?
- Methodological Answer: Guinea pig models of cutaneous herpes simplex virus (HSV) infection are well-established. Apply the compound topically or systemically and quantify lesion severity, viral load (via qPCR), and histopathology. Ensure pharmacokinetic studies correlate drug levels with antiviral effects .
Comparative & Mechanistic Studies
Q. How does this compound compare to phosphonoacetate in experimental herpesvirus models?
- Methodological Answer: While both inhibit viral DNA polymerases, phosphonoacetate has higher cytotoxicity and accumulates in bones, limiting its use. In plaque assays, this compound shows comparable efficacy at lower concentrations (10–100 μM/mL) with reversible metabolic effects on host cells .
Q. What techniques can elucidate this compound’s interaction with non-herpesvirus targets (e.g., FosA metalloenzyme)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
